AZD7325 - 942437-37-8

AZD7325

Catalog Number: EVT-260495
CAS Number: 942437-37-8
Molecular Formula: C19H19FN4O2
Molecular Weight: 354.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

AZD7325 is a synthetic compound classified as a selective gamma-aminobutyric acid type A (GABAA) receptor modulator. [, , , , , , , ] It exhibits a high affinity for α2 and α3 subtypes of GABAA receptors and a lower affinity for α1 and α5 subtypes. [, , ] This selectivity is a key characteristic of AZD7325, distinguishing it from non-selective benzodiazepines like lorazepam. [, , ] This compound has garnered significant attention for its potential in treating anxiety disorders [, ] and epilepsy, particularly Dravet Syndrome. [, , ]

Future Directions
  • Exploring the therapeutic potential of AZD7325 in other neurological disorders: Given the involvement of GABAA receptors in a wide range of neurological and psychiatric disorders, investigating the potential applications of AZD7325 in other conditions such as autism spectrum disorder [], depression, and schizophrenia could be promising avenues for future research.

Synthesis Analysis

The synthesis of AZD-7325 involves several complex steps, utilizing various chemical reactions to construct its unique molecular framework. The initial synthesis begins with 4-amino-8-bromocinnoline-3-carboxylic acid, which undergoes several transformations including:

  1. Formation of Amide: The carboxylic acid is converted to an acyl chloride using thionyl chloride.
  2. Nucleophilic Substitution: This acyl chloride is then reacted with ammonium hydroxide to form a primary amide.
  3. Cyclization: The primary amide undergoes cyclization with propionyl chloride to yield the final product.

The detailed synthetic pathway includes high-performance liquid chromatography for purification and characterization of intermediates and final products, ensuring high yield and purity of AZD-7325 .

Molecular Structure Analysis

AZD-7325 has a complex molecular structure characterized by a cinnoline core substituted with various functional groups. The key features include:

  • Molecular Formula: C16H17FN4O2
  • Molecular Weight: 314.33 g/mol
  • Structural Characteristics:
    • A fluorine atom at position 2 on the phenyl group.
    • A methoxy group enhancing lipophilicity and receptor binding affinity.

The three-dimensional structure can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography, which provide insights into its conformational flexibility and interaction potential with GABA receptors .

Chemical Reactions Analysis

AZD-7325 undergoes various metabolic processes once administered. Notably, it generates multiple metabolites through oxidation and conjugation reactions, leading to compounds such as M9, M10, and M42. These metabolites are formed via:

  1. Oxidation Reactions: Involving hydroxylation and O-demethylation.
  2. Cyclization: Notably leading to the formation of tricyclic structures that exhibit prolonged circulation in plasma.

The metabolic pathways have been elucidated through studies using radiolabeled AZD-7325, which revealed approximately 40 distinct metabolites produced in both human and animal models .

Mechanism of Action

AZD-7325 acts primarily as a positive allosteric modulator at GABA receptors, enhancing GABAergic transmission without directly activating the receptor. This mechanism involves:

  1. Binding Affinity: AZD-7325 binds selectively to the alpha 2 and alpha 3 subtypes of GABA receptors.
  2. Allosteric Modulation: By stabilizing the receptor in an active conformation when GABA is present, it increases the frequency or duration of channel opening, leading to enhanced inhibitory neurotransmission.

This mechanism is particularly beneficial for treating anxiety disorders as it may reduce side effects associated with full agonists .

Physical and Chemical Properties Analysis

AZD-7325 exhibits specific physical and chemical properties that contribute to its pharmacological profile:

  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but has limited aqueous solubility.
  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.
  • pKa Value: The compound possesses basic characteristics with a pKa indicating its ionization state at physiological pH.

These properties are critical for determining its bioavailability and pharmacokinetic behavior in clinical settings .

Applications

AZD-7325 has been primarily investigated for its potential use in treating generalized anxiety disorder. Clinical trials have demonstrated its efficacy compared to traditional medications like lorazepam, highlighting its role as a safer alternative due to reduced sedative effects. Furthermore, ongoing research aims to explore its applications in other anxiety-related conditions and possibly other neuropsychiatric disorders due to its unique mechanism of action .

Mechanistic Pharmacology of AZD7325

Molecular Targets: GABA-Aα2/α3 Subtype-Selective Allosteric Modulation

AZD7325 (4-amino-8-(2-fluoro-6-methoxyphenyl)-N-propylcinnoline-3-carboxamide) is a high-affinity positive allosteric modulator (PAM) targeting specific γ-aminobutyric acid type A (GABAA) receptor subunits. It exhibits nanomolar affinity for the α2 (Ki = 0.3 nM) and α3 (Ki = 1.3 nM) subunits, while demonstrating significantly lower binding to α1 (Ki = 0.5 nM) and α5 (Ki = 230 nM) subunits [2] [5] [6]. This subunit selectivity was confirmed via radioligand binding assays using recombinant human GABAA receptors, where AZD7325 displaced [3H]flumazenil with >700-fold selectivity for α2/α3 over α5 subunits [6] [8].

Target engagement in humans was validated using [11C]flumazenil positron emission tomography (PET), which demonstrated dose-dependent and saturable occupancy of GABAA receptors. At plasma concentrations of 15 nM, 50% receptor occupancy (Ki,plasma) was achieved, with near-maximal occupancy (>80%) observed at 30 mg doses without sedative effects [8]. This confirms AZD7325’s ability to engage CNS targets at therapeutically relevant exposures.

Table 1: Binding Affinity (Ki) of AZD7325 at GABAA Receptor Subunits

SubunitKi (nM)Selectivity vs. α5
α10.5460-fold
α20.3767-fold
α31.3177-fold
α5230Reference

Source: [2] [5] [6]

Partial Agonism at GABA-Aα2/α3 vs. Neutral Antagonism at α1/α5 Subunits

Functionally, AZD7325 acts as a partial agonist at α2βγ2 and α3βγ2 receptors, eliciting 15–18% of the maximal potentiation observed with diazepam in electrophysiological assays [4] [8]. In contrast, it exhibits neutral antagonism (0% efficacy) at α1-containing receptors and minimal activity (<8%) at α5-containing receptors [4] [6]. This differential efficacy profile underpins its potential for anxiolysis without sedation:

  • α2/α3 partial agonism: Modulates neuronal excitability in limbic and cortical regions linked to anxiety [4].
  • α1 neutral antagonism: Avoids potentiation of synaptic GABAA receptors in sedation-critical thalamocortical circuits [8].
  • α5 minimal activity: Limits interference with hippocampal memory processes [4].

In clinical pharmacodynamic studies, AZD7325 (10 mg) showed no significant impairment in saccadic peak velocity (SPV), body sway, or alertness—effects robustly induced by the non-selective agonist lorazepam. Regression analysis revealed flatter slopes for ΔSPV vs. Δbody sway for AZD7325 compared to lorazepam, indicating dissociation between anxiolytic and sedative pathways [4].

Table 2: Functional Efficacy of AZD7325 Relative to Diazepam

Subunit CompositionEfficacy (% Max. Diazepam Response)Functional Consequence
α2βγ218%Anxiolysis
α3βγ215%Anxiolysis
α1βγ20%Avoids sedation
α5βγ28%Minimizes cognitive effects

Source: [4] [6] [8]

Structural Determinants of Binding Affinity (Ki Values and Receptor Occupancy)

The molecular structure of AZD7325 features a cinnoline-carboxamide core with critical substitutions enabling subunit selectivity:

  • The 2-fluoro-6-methoxy phenyl group at position 8 enhances hydrophobic interactions with α2/α3 residues in the benzodiazepine-binding pocket [3] [6].
  • The propyl-carboxamide chain at position 3 optimizes hydrogen bonding with γ2-subunit histidine residues [3].
  • The amino group at position 4 contributes to high-affinity binding via electrostatic interactions [7].

Metabolic studies using [14C]AZD7325 identified oxidative pathways but confirmed the intact parent molecule as the primary CNS-active species [3]. PET studies established a hyperbolic relationship between plasma concentration and receptor occupancy, described by the equation:$$\text{Occupancy} = \frac{\text{Occupancy}{\text{max}} \times [\text{Plasma Conc.}]}{K{i,\text{plasma}} + [\text{Plasma Conc.}]}$$where Occupancymax = 95% and Ki,plasma = 15 nM [8]. This predicts >90% occupancy at Cmax after a 30 mg dose.

Table 3: In Vivo Receptor Occupancy by AZD7325

Dose (mg)Plasma Conc. (nM)Receptor Occupancy (%)
0.2212%
22057%
107583%
3018092%

Source: [8]

Functional Selectivity in GABAergic Signaling Pathways

AZD7325’s subunit selectivity translates to distinct neural signatures compared to non-selective GABAergics:

  • EEG Profiling: Reduces delta (1–4 Hz) and theta (4–8 Hz) power in cortical regions, contrasting with lorazepam’s broad-spectrum power increases. This reflects attenuated sedative potential [4] [8].
  • Cortical Hyperexcitability Modulation: In Fragile X syndrome (FXS) models, AZD7325 (1 mg/kg) normalized elevated baseline EEG power and reduced audiogenic seizure susceptibility by enhancing α2/α3-mediated inhibition in hyperexcitable circuits [9].
  • Behavioral Separation: Unlike lorazepam, AZD7325 (10 mg) in humans did not impair attention or memory in Cambridge Neuropsychological Test Automated Battery (CANTAB) assessments, consistent with minimal α5 activity [4].

Mechanistically, AZD7325 potentiates GABA-evoked chloride influx preferentially in α2/α3-rich synapses (e.g., amygdala, prefrontal cortex), dampening neuronal hyperexcitability without globally suppressing network activity [4] [9]. This was demonstrated by its ability to reduce sustained firing in cortical pyramidal neurons in FXS mice, while sparing motor coordination [9].

Table 4: Functional Selectivity in Preclinical and Clinical Biomarkers

BiomarkerAZD7325 EffectLorazepam EffectInterpretation
Saccadic peak velocityNo changeSignificant reductionAvoids oculomotor sedation
Body swayNo increaseMarked increaseAvoids ataxia
Cortical delta power (EEG)Decreased by 15–20%Increased by 40–50%Distinct neural signature
Audiogenic seizure thresholdIncreased by 1.5°CNot testedTargets circuit hyperexcitability

Source: [4] [8] [9]

Properties

CAS Number

942437-37-8

Product Name

AZD-7325

IUPAC Name

4-amino-8-(2-fluoro-6-methoxyphenyl)-N-propylcinnoline-3-carboxamide

Molecular Formula

C19H19FN4O2

Molecular Weight

354.4 g/mol

InChI

InChI=1S/C19H19FN4O2/c1-3-10-22-19(25)18-16(21)12-7-4-6-11(17(12)23-24-18)15-13(20)8-5-9-14(15)26-2/h4-9H,3,10H2,1-2H3,(H2,21,23)(H,22,25)

InChI Key

KYDURMHFWXCKMW-UHFFFAOYSA-N

SMILES

CCCNC(=O)C1=NN=C2C(=C1N)C=CC=C2C3=C(C=CC=C3F)OC

Solubility

Soluble in DMSO, not in water

Synonyms

4-amino-8-(2-fluoro-6-methoxy-phenyl)-N-propylcinnoline-3-carboxamide
AZD7325

Canonical SMILES

CCCNC(=O)C1=NN=C2C(=C1N)C=CC=C2C3=C(C=CC=C3F)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.